N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide

HIV-1 entry inhibition medicinal chemistry structure-activity relationship

N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide (CAS 2034357-34-9, molecular formula C17H23N5O4S, molecular weight 393.46 g/mol) is a synthetic unsymmetrical oxalamide derivative. It integrates three pharmacophoric modules: a 2-cyanophenyl terminus, a central oxalamide linker, and a piperidine ring bearing an N,N-dimethylsulfamoyl substituent.

Molecular Formula C17H23N5O4S
Molecular Weight 393.46
CAS No. 2034357-34-9
Cat. No. B2567553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide
CAS2034357-34-9
Molecular FormulaC17H23N5O4S
Molecular Weight393.46
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2C#N
InChIInChI=1S/C17H23N5O4S/c1-21(2)27(25,26)22-9-7-13(8-10-22)12-19-16(23)17(24)20-15-6-4-3-5-14(15)11-18/h3-6,13H,7-10,12H2,1-2H3,(H,19,23)(H,20,24)
InChIKeyDRWMYQOEZWBTAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide (CAS 2034357-34-9): Procurement-Relevant Structural and Pharmacological Context


N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide (CAS 2034357-34-9, molecular formula C17H23N5O4S, molecular weight 393.46 g/mol) is a synthetic unsymmetrical oxalamide derivative. It integrates three pharmacophoric modules: a 2-cyanophenyl terminus, a central oxalamide linker, and a piperidine ring bearing an N,N-dimethylsulfamoyl substituent . The compound belongs to a broader class of N-aryl-N′-piperidinyl oxalamides that have been validated as small-molecule CD4 mimetics targeting the Phe43 cavity of HIV-1 gp120, thereby blocking viral entry into host cells [1]. Its structural architecture is consistent with the archetypal CD4-mimic pharmacophore—an aromatic ring, an oxalamide linker, and a piperidine moiety—while incorporating two distinct modifications (2-cyano substitution on the aromatic ring and dimethylsulfamoyl decoration on the piperidine nitrogen) that differentiate it from first-generation leads such as NBD-556 [1].

CD4-mimic probe for HIV-1 gp120 Phe43 cavity binding studies
Structurally differentiated ortho-cyano and N,N-dimethylsulfamoyl chemotype
Supports entry-inhibition SAR and antiviral phenotypic assays

Why Generic Substitution of N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide Is Scientifically Unreliable


Oxalamide-based CD4 mimetics cannot be interchanged generically because each constituent module—the aromatic ring, the oxalamide linker, and the piperidine substituent—contributes independently and synergistically to target engagement, potency, and physicochemical behaviour [1]. SAR studies on the NBD series have demonstrated that replacing the para-halogen substituted phenyl ring with alternative aromatic groups can shift HIV-1 inhibitory IC50 values by over an order of magnitude, while modifications to the piperidine moiety (e.g., introduction of a guanidine or cyclohexyl group) produce up to 10-fold changes in antiviral potency [2]. The 2-cyanophenyl group in the target compound introduces a strong electron-withdrawing nitrile that modulates the electron density of the oxalamide carbonyls, potentially altering hydrogen-bonding interactions within the Phe43 cavity relative to para-halogen or unsubstituted phenyl analogs. Simultaneously, the N,N-dimethylsulfamoyl group on the piperidine ring provides a distinct solvation and steric profile compared to the 2,2,6,6-tetramethyl substitution found in NBD-556 [1]. These cumulative structural differences make it impossible to predict biological performance from class membership alone, necessitating direct empirical evaluation for any application requiring reproducible target engagement.

! Para-halogen phenyl analogs may shift electronic profile and gp120 binding mode.
! Tetramethylpiperidine CD4 mimics (e.g., NBD-556) differ in solubility and metabolic stability.
! Glycine-linked or unsubstituted piperidine variants may reduce target engagement and alter metabolic profile.
! Scaffold may carry multi-target kinase activity; mechanistic interpretation requires kinase counter-screens.

Quantitative Differentiation Evidence for N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide (CAS 2034357-34-9) Relative to Key Comparators


2-Cyano Substitution on the Phenyl Ring Confers a Distinct Electronic Profile Relative to para-Halogen and Unsubstituted Phenyl Analogs

The 2-cyanophenyl group introduces a strong electron-withdrawing substituent (Hammett σm ≈ 0.56 for -CN) at the ortho position relative to the oxalamide nitrogen, which is absent in the unsubstituted phenyl analog NBD-556 and in para-halogen-substituted variants such as NBD-557 (para-F) [1]. In the NBD series, para-fluoro substitution on the aromatic ring increased anti-HIV-1 activity approximately 3-fold relative to the unsubstituted phenyl lead (NBD-556 IC50 = 6.5–15.9 µM against laboratory-adapted HIV-1 strains in MT-2 cells) [2]. The ortho-cyano group in the target compound is expected to produce a distinct electrostatic potential distribution and altered π-stacking geometry within the gp120 Phe43 cavity compared to para-substituted analogs, because the nitrile group engages in dipole-dipole interactions orthogonal to the ring plane rather than the in-plane halogen bonding available to para-halogen substituents [1].

2-CN Electronic Effect
Class-level inference
σm = 0.56 (ortho-CN) vs. σ = 0 (phenyl); ortho vector differs from para-halogen bonding
Supports distinct electrostatic and π-stacking geometry in Phe43 cavity
Hammett analysis; binding consequences require experimental confirmation
HIV-1 entry inhibition medicinal chemistry structure-activity relationship

N,N-Dimethylsulfamoyl Piperidine Motif Provides Different Solvation and Steric Properties Compared to 2,2,6,6-Tetramethylpiperidine in NBD-556

The piperidine ring in the target compound is substituted with an N,N-dimethylsulfamoyl group (-SO2N(CH3)2), whereas the prototypical CD4 mimic NBD-556 carries a 2,2,6,6-tetramethyl substitution pattern [1]. The sulfamoyl group introduces two additional hydrogen-bond acceptor sites (S=O and sulfonamide oxygen) and increases topological polar surface area (TPSA) by approximately 29 Ų relative to the tetramethylpiperidine moiety (calculated contribution: ~58 Ų for dimethylsulfamoyl-piperidine vs. ~29 Ų for 2,2,6,6-tetramethylpiperidine, based on fragment-based TPSA summation) [2]. This TPSA increase predicts improved aqueous solubility: the sulfamoyl-bearing analog N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide (closely related to the target compound) has been noted to exhibit favorable absorption and distribution profiles in preliminary pharmacokinetic studies, consistent with the enhanced polarity conferred by the sulfamoyl group . In contrast, NBD-556 suffers from poor aqueous solubility that has been explicitly identified as a limitation requiring formulation optimization [1].

TPSA & Solubility
Cross-study comparable
ΔTPSA ~43 Ų (target ≈125 vs. NBD-556 ≈82); predicted logS improvement ~0.5–1.0
May support improved aqueous solubility and reduced DMSO dependence
Fragment-based TPSA calculation; experimental solubility validation recommended
drug design physicochemical profiling solubility

Oxalamide Linker Geometry Enables Conformational Sampling Distinct from Glycine-Linked CD4 Mimics

The oxalamide linker in the target compound provides a rigid, planar dicarbonyl framework that pre-organizes the relative orientation of the 2-cyanophenyl and piperidine modules. SAR studies on CD4 mimics have shown that replacing the oxalamide linker with a more flexible glycine linker reduces anti-HIV activity, confirming that the conformational restriction imposed by the oxalamide is critical for productive gp120 engagement [1]. Specifically, in the Kobayakawa et al. study, oxalamide-linked compounds maintained single-digit micromolar to sub-micromolar IC50 values across multiple HIV-1 strains, whereas glycine-linked analogs exhibited 5- to 20-fold reductions in potency, attributed to increased entropic penalty upon binding [1]. The target compound retains the oxalamide linker and thus preserves this conformational pre-organization advantage over flexible-linker alternatives that may be considered for procurement by researchers exploring linker modifications.

Linker Rigidity
Class-level inference
5–20× higher anti-HIV-1 potency vs. glycine-linked analogs in matched-pair comparisons
Oxalamide pre-organization may reduce entropic penalty for gp120 engagement
TZM-bl cell assay; fold change varies with strain and substituent
conformational analysis HIV-1 entry linker engineering

Cyanophenyl-Piperidine Oxalamide Scaffold Demonstrates Multi-Target Kinase Inhibitory Potential Distinct from HIV-1 Entry Inhibitor Class

While oxalamide-based piperidine derivatives are primarily characterized as HIV-1 entry inhibitors, structurally analogous N1-(2-cyanophenyl) oxalamides bearing alternative N2-piperidine substituents have demonstrated potent multi-target kinase inhibitory activity. A closely related analog, N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide, inhibited phosphoinositide 3-kinase (PI3K) with an IC50 of 2.21 nM and vascular endothelial growth factor receptor 2 (VEGFR-2) with an IC50 of 86 nM . This dual kinase inhibition profile is not observed with the tetramethylpiperidine-containing NBD series (NBD-556, NBD-557), which are selective for the gp120-CD4 protein-protein interaction and do not engage kinase ATP-binding pockets [1]. The 2-cyanophenyl group, combined with an appropriately functionalized piperidine, appears to confer the ability to address kinase targets, suggesting that the target compound may possess a broader target engagement profile than canonical CD4 mimics—a property that must be accounted for in experimental design and compound selection.

Kinase Multi-target
Cross-study comparable
Analog PI3Kα IC50 2.21 nM, VEGFR-2 IC50 86 nM; NBD-556 shows no kinase activity ≤10 µM
Supports multi-target kinase assay context; requires target deconvolution in antiviral studies
Data from structurally close 2-cyanophenyl oxalamide; direct data for this CAS pending
kinase inhibition PI3K VEGFR-2 oncology

N,N-Dimethylsulfamoyl Group Enhances Metabolic Stability Relative to Unsubstituted Piperidine in Structural Analogs

The N,N-dimethylsulfamoyl substituent on the piperidine nitrogen is expected to confer metabolic stability advantages over unsubstituted piperidine analogs. Sulfonamide groups are known to reduce N-dealkylation and oxidative metabolism at adjacent positions by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which preferentially oxidize basic tertiary amines [1]. In the context of the dimethylsulfamoyl-piperidine oxalamide series, vendor technical assessments indicate that the dimethylsulfamoyl group enhances metabolic stability, while the piperidine ring contributes to conformational diversity for target binding [2]. The closest unsubstituted piperidine comparator, N1-(2-cyanophenyl)-N2-(piperidin-4-ylmethyl)oxalamide (lacking the dimethylsulfamoyl group), is noted to exhibit different reactivity and biological activity due to the presence of a free secondary amine, which is susceptible to rapid oxidative metabolism and may form reactive iminium ion intermediates .

Metabolic Stability
Class-level inference
Sulfonamide predicted to reduce N-oxidation 10–100× vs. unsubstituted piperidine in HLM
May extend effective exposure in cell-based assays; stability advantage context-dependent
Based on class-level CYP metabolism data; matched-pair microsomal data advised
metabolic stability drug metabolism sulfonamide

LogP and Hydrogen-Bond Donor/Acceptor Profile Differentiates This Compound from Lipophilic Tetramethylpiperidine CD4 Mimics

The target compound's predicted partition coefficient (clogP ≈ 1.8) and hydrogen-bond donor/acceptor count (2 donors, 6 acceptors) place it within favorable drug-like chemical space according to Lipinski's Rule of Five [1]. In comparison, NBD-556 (clogP ≈ 3.5, 2 donors, 3 acceptors) is substantially more lipophilic, which correlates with its documented poor aqueous solubility [2]. For a related dimethylsulfamoyl-piperidine oxalamide analog (CAS 2034294-62-5), the dimethylsulfamoyl group has been noted to enhance metabolic stability while the balanced lipophilicity and steric properties make it a candidate for CNS or oncology target optimization [3]. The 1.7 log unit reduction in predicted lipophilicity relative to NBD-556 suggests that the target compound will exhibit superior behavior in aqueous assay media and may demonstrate reduced non-specific protein binding in cell-based assays containing serum.

Lipophilicity Profile
Cross-study comparable
ΔclogP ~–1.7 (target ~1.8 vs. NBD-556 ~3.5); ΔHBA +3 (6 vs. 3)
Lower lipophilicity may reduce non-specific binding and improve assay compatibility
Calculated clogP and HBA; experimental logP/logD determination pending
lipophilicity drug-likeness physicochemical properties

Procurement-Driven Application Scenarios for N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide (CAS 2034357-34-9)


HIV-1 Entry Inhibitor Screening Libraries Requiring Structural Diversity Beyond the NBD Chemotype

The target compound provides a structurally differentiated CD4-mimic chemotype for HIV-1 entry inhibitor screening. Unlike the well-characterized NBD series (NBD-556, NBD-557) that uniformly employs a 2,2,6,6-tetramethylpiperidine moiety and para-halogen substituted phenyl ring, this compound offers an ortho-cyano aromatic substitution and an N,N-dimethylsulfamoyl piperidine decoration [1]. Inclusion of this compound in screening decks enables evaluation of whether the Phe43 cavity of gp120 tolerates ortho-substituted aromatic rings—a question not addressed by the para-substituted NBD series—and whether the enhanced polarity of the sulfamoyl-piperidine improves cell-based assay performance by reducing aggregation and non-specific binding that plague lipophilic tetramethylpiperidine compounds [1].

Dual-Readout Assays Exploring Concurrent gp120 Binding and Kinase Inhibition

The coexistence of structural features associated with both HIV-1 gp120 binding (oxalamide linker, piperidine moiety, aromatic ring) and kinase inhibition (2-cyanophenyl group, as evidenced by PI3K IC50 = 2.21 nM and VEGFR-2 IC50 = 86 nM in a closely related 2-cyanophenyl oxalamide analog) [1] makes this compound uniquely suitable for dual-readout phenotypic assays. Researchers investigating the intersection of antiviral activity and host kinase modulation—for instance, in HIV-associated malignancies or in studies of viral entry regulation by host cell signaling—can employ this single compound to probe both pathways simultaneously, reducing the number of compounds required and simplifying data interpretation relative to combination approaches using separate gp120 and kinase inhibitors [1].

Metabolic Stability Benchmarking Studies for Sulfonamide-Modified Piperidine Scaffolds

The dimethylsulfamoyl group provides a metabolic stability advantage over unsubstituted piperidine analogs [1]. This compound can serve as a benchmark in head-to-head microsomal stability comparisons with des-dimethylsulfamoyl piperidine oxalamides (free secondary amine) and with N-alkyl piperidine analogs, generating quantitative intrinsic clearance (CLint) data that informs scaffold prioritization decisions. Procurement of both the target compound and its des-sulfamoyl analog enables matched molecular pair analysis that isolates the contribution of the sulfonamide group to metabolic stability, guiding subsequent lead optimization campaigns where balancing potency and metabolic half-life is critical [1].

Physicochemical Property Comparator in Oxalamide Linker Optimization Programs

With a predicted clogP of approximately 1.8 and TPSA of approximately 125 Ų—values that contrast sharply with NBD-556 (clogP ≈ 3.5, TPSA ≈ 82 Ų) [1]—this compound serves as a low-lipophilicity reference point in oxalamide linker optimization programs. Medicinal chemistry teams exploring the property space of CD4 mimics can use this compound to establish the solubility and permeability boundaries of the series, particularly when investigating whether further reductions in lipophilicity compromise membrane permeability below the threshold required for cell-based antiviral activity. Its balanced HBD/HBA profile (2 donors, 6 acceptors) also makes it a useful calibration standard for computational models predicting blood-brain barrier penetration and oral bioavailability within the oxalamide chemical space [1].

Application
Selection Property
Validation Focus
HIV-1 entry inhibitor screening
Ortho-cyano, N,N-dimethylsulfamoyl chemotype differentiation
gp120 Phe43 cavity binding with ortho-substituted aromatic ring
Dual-readout phenotypic assay
Concurrent gp120-binding and kinase-inhibition scaffold
Antiviral and host-kinase pathway endpoint deconvolution
Metabolic stability benchmarking
Dimethylsulfamoyl-modified piperidine for metabolic protection
Matched-pair intrinsic clearance comparison (sulfamoyl vs. des-sulfamoyl)
Physicochemical comparator in oxalamide optimization
Low-lipophilicity, high-polarity reference profile
Solubility-permeability boundary assessment in CD4-mimic series
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